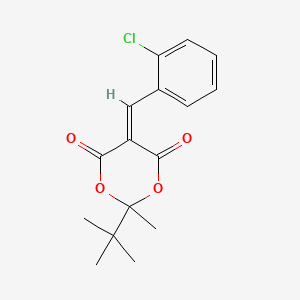

![molecular formula C19H17NO2S B5539759 1-(4-甲氧基苯基)-2-[(4-甲基-2-喹啉基)硫代]乙酮](/img/structure/B5539759.png)

1-(4-甲氧基苯基)-2-[(4-甲基-2-喹啉基)硫代]乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

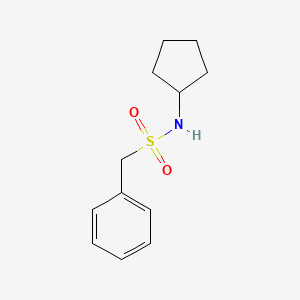

1-(4-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone is a compound with a thiophene ring fused to a quinoline ring. Compounds with similar structures have been synthesized and studied for their chemical and physical properties, as well as their potential biological activities.

Synthesis Analysis

Compounds related to 1-(4-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone have been synthesized through various methods. For example, a compound with a thiophene dioxide ring was synthesized via the condensation of dihydrothiophen-3(2H)-one 1,1-dioxide, 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone, and 3-methoxybenzaldehyde in refluxing ethanol (Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of similar compounds shows a thiophene dioxide ring and a pyridine ring adopting envelope conformations. The crystal packing in these structures is often stabilized by non-classical intermolecular C—H⋯O hydrogen bonds (Wang et al., 2010).

Chemical Reactions and Properties

In the synthesis of related compounds, key steps involve reactions such as condensation, Friedlander quinoline synthesis, and ortho-lithiation. These processes demonstrate the chemical reactivity and the formation of complex structures typical of quinoline derivatives (Kitson et al., 2010).

Physical Properties Analysis

Compounds similar to 1-(4-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone exhibit various physical properties, such as fluorescence in aqueous media and stability against light and heat. For instance, 6-methoxy-4-quinolone has been noted for its strong fluorescence across a wide pH range, indicating the potential for diverse physical behaviors in related compounds (Hirano et al., 2004).

Chemical Properties Analysis

The chemical properties of quinoline derivatives include reactions with various reagents and the formation of different functional groups. For example, the synthesis of Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile demonstrates the chemical versatility of these compounds (Puthran et al., 2019).

科学研究应用

合成和化学结构

- 噻唑并喹唑杂环体系中环化的取向:Gupta 和 Chaudhary (2015) 研究了与“1-(4-甲氧基苯基)-2-[(4-甲基-2-喹啉基)硫代]乙酮”在结构上相关的化合物有关的缩合和反应过程,导致噻唑并喹唑衍生物的合成。该研究利用核磁共振、DFT 和 X 射线衍射确定了环化产物的区域化学和结构,突出了杂环化学中的方法学意义和潜在的药物应用 (Gupta & Chaudhary, 2015).

亲电和还原行为

- α-羟基和 α-甲氧基醌的电化学行为:Bautista-Martínez、González 和 Aguilar-Martínez (2004) 探索了类似于“1-(4-甲氧基苯基)-2-[(4-甲基-2-喹啉基)硫代]乙酮”的醌的电化学性质,研究了 α-羟基和 α-甲氧基的存在如何影响它们在乙腈中的还原机制。本研究提供了对醌衍生物在电化学系统和传感器中的反应性和潜在应用的见解 (Bautista-Martínez et al., 2004).

抗增殖活性

- 喹啉衍生物的抗增殖评价:Chen 等人 (2008) 合成了与“1-(4-甲氧基苯基)-2-[(4-甲基-2-喹啉基)硫代]乙酮”在结构上相关的系列喹啉衍生物,并评估了它们对各种癌细胞系的抗增殖活性。该研究确定了具有显着癌症治疗潜力的化合物,表明此类化合物在药物化学中的应用 (Chen et al., 2008).

在荧光和标记中的应用

- 具有宽 pH 值范围荧光的 novel 荧光团:Hirano 等人 (2004) 引入了一种 novel 荧光团 6-甲氧基-4-喹啉酮,它来源于甲氧基苯基化合物,在宽 pH 值范围内表现出强荧光。这项研究指出了甲氧基喹啉酮衍生物在生物医学分析和荧光标记中的效用,突出了它们在各种分析环境中的稳定性和适用性 (Hirano et al., 2004).

属性

IUPAC Name |

1-(4-methoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S/c1-13-11-19(20-17-6-4-3-5-16(13)17)23-12-18(21)14-7-9-15(22-2)10-8-14/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHRMMJPYPQBRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5539678.png)

![6-[(2-chlorobenzyl)thio]-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5539686.png)

![2-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperidinyl}ethyl)morpholine dihydrochloride](/img/structure/B5539704.png)

![(3S)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5539722.png)

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5539744.png)

![3-(2-phenoxyethyl)-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539751.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(5,6-dimethylpyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5539765.png)

![N-[2-(dimethylamino)-4-quinolinyl]tricyclo[3.3.1.0~3,7~]nonane-1-carboxamide](/img/structure/B5539770.png)